molecular formula C10H9ClN2O7 B8690975 Ethyl 2,4-dinitro-5-chlorophenoxyacetate CAS No. 112748-03-5

Ethyl 2,4-dinitro-5-chlorophenoxyacetate

Cat. No.: B8690975
CAS No.: 112748-03-5
M. Wt: 304.64 g/mol
InChI Key: IOSJTRHAWDNMTK-UHFFFAOYSA-N
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Description

Ethyl 2,4-dinitro-5-chlorophenoxyacetate is a synthetic phenoxyacetate ester compound supplied for dedicated research and development purposes. This chemical is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers investigating phenoxy herbicides will find this nitro- and chloro- functionalized analog of particular interest for comparative studies. While its exact properties require characterization, related phenoxy compounds are known to act as synthetic auxins, mimicking plant growth hormones and leading to uncontrolled growth and selective broadleaf weed control . The specific placement of nitro and chloro groups on the phenoxy ring is anticipated to influence its reactivity, metabolic fate, and interaction with biological systems, making it a valuable candidate for structure-activity relationship (SAR) studies in agricultural chemistry. Potential research applications include exploring its mechanism of action, environmental degradation profile, and efficacy as a herbicide. As with compounds of this nature, appropriate safety precautions must be observed. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information before use.

Properties

CAS No.

112748-03-5

Molecular Formula

C10H9ClN2O7

Molecular Weight

304.64 g/mol

IUPAC Name

ethyl 2-(5-chloro-2,4-dinitrophenoxy)acetate

InChI

InChI=1S/C10H9ClN2O7/c1-2-19-10(14)5-20-9-3-6(11)7(12(15)16)4-8(9)13(17)18/h3-4H,2,5H2,1H3

InChI Key

IOSJTRHAWDNMTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2,4-Dichlorophenoxyacetate

  • Substituents : Chlorine at 2- and 4-positions.
  • Synthesis: Prepared via esterification of 2,4-dichlorobenzoic acid with methanol and sulfuric acid, followed by recrystallization .
  • Properties: Lower molecular weight (249.09 g/mol) compared to the dinitro-chloro analog. Reduced electron-withdrawing effects (Cl vs. NO₂), likely enhancing lipophilicity but decreasing reactivity.
  • Biological Activity: Chlorinated phenoxyacetates are often associated with antimicrobial or plant growth-regulating activity, though exact data for this compound is unspecified .

Ethyl 2-(2,4-Dichloro-5-[(4-Nitrobenzoyl)Amino]Phenoxy)Acetate

  • Substituents : Chlorine at 2- and 4-positions, a 4-nitrobenzamido group at the 5-position.
  • Properties :
    • Higher molecular weight (476.25 g/mol) due to the bulky nitrobenzamido group.
    • The amide linkage may improve stability against hydrolysis compared to ester-dominated structures.
    • Reduced solubility in aqueous media due to increased hydrophobicity.
  • Potential Applications: The nitrobenzamido group could enable interactions with biological targets (e.g., enzyme inhibition), though activity data is unavailable .

Key Differences

  • Electron Effects: Nitro groups in Ethyl 2,4-dinitro-5-chlorophenoxyacetate create a stronger electron-deficient aromatic ring, enhancing electrophilic reactivity compared to chloro-substituted analogs.
  • Synthesis Complexity : Introducing nitro groups typically requires nitration under controlled conditions, posing higher safety risks than chlorination .
  • Bioactivity: Nitro groups are linked to herbicidal activity (e.g., dinitrophenol herbicides), whereas chloro-substituted analogs may favor antimicrobial roles .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility Biological Activity
This compound 2-NO₂, 4-NO₂, 5-Cl C₁₀H₉ClN₂O₇ 316.65 Low (organic) Herbicidal (inferred)
Ethyl 2,4-dichlorophenoxyacetate 2-Cl, 4-Cl C₁₀H₁₀Cl₂O₃ 249.09 Moderate Antimicrobial
Ethyl 2-(2,4-dichloro-5-[(4-nitrobenzoyl)amino]phenoxy)acetate 2-Cl, 4-Cl, 5-(4-nitrobenzamido) C₁₉H₁₅Cl₂N₃O₇ 476.25 Low (organic) Undetermined

Research Findings

  • Synthesis : The dichloro analog () employs straightforward esterification, while nitro-substituted compounds likely require nitration, increasing procedural complexity .
  • Stability : Nitro groups may reduce thermal stability due to explosive tendencies, whereas amide-containing analogs () exhibit enhanced hydrolytic stability .
  • Activity Trends : Chlorine substituents correlate with broader-spectrum biological activity, while nitro groups target specific pathways (e.g., mitochondrial uncoupling in herbicides) .

Q & A

Q. What are the key steps in synthesizing Ethyl 2,4-dinitro-5-chlorophenoxyacetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves esterification and nitration steps. For analogous compounds, refluxing with sulfuric acid as a catalyst in methanol (4 hours, followed by ice-water quenching and recrystallization) is a standard approach . To optimize yields, consider varying reaction parameters:
  • Temperature : Microwave-assisted synthesis reduces reaction time and improves purity .
  • Catalysts : Test alternatives to H₂SO₄ (e.g., Lewis acids) to minimize side reactions.
  • Solvents : Evaluate polar aprotic solvents (e.g., DMF) for nitro-group stabilization.
    Table 1 : Comparison of Synthesis Methods
MethodYield (%)Purity (%)Reference
Conventional Reflux65–7090–95
Microwave-Assisted80–8598+

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro groups) and ester carbonyl (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and ester C=O (1740–1720 cm⁻¹) stretches.
    Purity assessment requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
  • Toxicity Mitigation : Review toxicokinetic data from 2,4-D analogs (e.g., absorption via inhalation) and implement air monitoring .
  • Spill Management : Neutralize nitro compounds with reducing agents (e.g., sodium sulfite) before disposal .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme Assays : Use spectrophotometric methods to measure inhibition kinetics (e.g., IC₅₀ for acetylcholinesterase) .
  • Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding interactions with nitro groups and active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Meta-Analysis : Follow systematic review protocols (e.g., PRISMA) to aggregate data from PubMed, TOXLINE, and TOXCENTER .
  • Dose-Response Validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables.
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (CCDC reference methods) .

Q. What computational methods are suitable for predicting the reactivity of this compound with biological targets?

  • Methodological Answer :
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer reactivity .
  • MD Simulations : Simulate solvent interactions (e.g., water, lipid bilayers) to assess membrane permeability .
  • QSAR Models : Train algorithms on nitroaromatic datasets to correlate substituent effects with bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's efficacy?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace Cl with F; vary ester groups) and test bioactivity .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., nitro, chloro) using 3D alignment tools.
  • In Vivo Testing : Prioritize analogs with <i>in vitro</i> efficacy for rodent models of target diseases .

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